Tert-butyl 3-{[2-(3-bromophenyl)ethyl]amino}pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-bromophenethyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl ester group and a 3-bromophenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((3-bromophenethyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 3-bromophenethylamine. The reaction is usually carried out in the presence of a suitable solvent and a coupling agent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom in the 3-bromophenethyl group.
Oxidation and Reduction Reactions: The amino group in the pyrrolidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Used in the development of pharmaceuticals targeting specific biological pathways.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-bromophenethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness:
- The presence of the 3-bromophenethylamino group distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
This detailed article provides a comprehensive overview of tert-Butyl 3-((3-bromophenethyl)amino)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
887578-39-4 |
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Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-(3-bromophenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-15(12-20)19-9-7-13-5-4-6-14(18)11-13/h4-6,11,15,19H,7-10,12H2,1-3H3 |
InChI Key |
XBLATSAIKIAMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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